4-(3-Bromophenyl)butanoic acid

Description

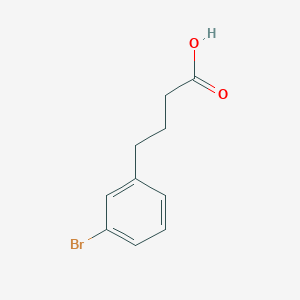

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSLVHKDBWJPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592857 | |

| Record name | 4-(3-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899350-32-4 | |

| Record name | 4-(3-Bromophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-bromophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Bromophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Bromophenyl)butanoic acid, a synthetic organic compound of interest in chemical synthesis and potential pharmacological research. This document consolidates available physicochemical data, presents a plausible synthetic pathway with a detailed experimental protocol, and explores potential biological activities based on structurally related molecules. The information is intended to serve as a foundational resource for researchers engaged in organic synthesis and drug discovery.

Chemical Identity and Properties

This compound is a halogenated derivative of phenylbutanoic acid. Its chemical structure is characterized by a butanoic acid chain attached to a benzene ring at position 1, with a bromine atom substituted at position 3 of the phenyl group.

The definitive identifier for this chemical compound is its CAS (Chemical Abstracts Service) Registry Number.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 899350-32-4 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][3] |

| Molecular Weight | 243.1 g/mol | [1] |

| Physical Form | Solid | [1][3] |

| Purity | Typically ≥97% | [1][3] |

| InChI Key | MJSLVHKDBWJPCL-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CC(=CC(=C1)Br)CCCC(=O)O | [4] |

| Storage Temperature | Room Temperature | [1][3] |

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is not widely available, a general and robust method can be adapted from established procedures for related isomers, such as 4-(4-bromophenyl)butanoic acid.[5] A common approach involves the Clemmensen reduction of the corresponding keto acid, 3-(3-bromobenzoyl)propionic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-bromobenzoyl chloride and succinic anhydride via a Friedel-Crafts acylation, followed by a reduction of the resulting keto group. A more direct proposed pathway, illustrated below, involves the reduction of 4-(3-bromophenyl)-4-oxobutanoic acid.

Caption: Proposed workflow for the synthesis of this compound via Clemmensen reduction.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of the 4-bromo isomer and should be optimized for this compound.[5]

Materials:

-

4-(3-bromophenyl)-4-oxobutanoic acid

-

Zinc powder, granular

-

Mercuric chloride (HgCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Zinc Amalgam (Zn(Hg)):

-

In a fume hood, stir zinc powder (e.g., 13.0 g, 200 mmol) with a solution of mercuric chloride (e.g., 1.0 g, 4.8 mmol) in water (10 mL) and concentrated HCl (0.6 mL) for 5-10 minutes.

-

Carefully decant the aqueous solution to isolate the amalgamated zinc.

-

-

Reduction Reaction:

-

To the flask containing the amalgamated zinc, add toluene (20 mL), concentrated HCl (20 mL), and water (8 mL).

-

Add 4-(3-bromophenyl)-4-oxobutanoic acid (e.g., 2.55 g, 10.5 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring for 24 hours.

-

Replenish the reaction with a small amount of concentrated HCl (e.g., 1 mL) every 6 hours to maintain acidic conditions.

-

-

Work-up and Purification:

-

After 24 hours, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any remaining solids.

-

Transfer the filtrate to a separatory funnel and separate the organic (toluene) layer.

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

-

-

Purification:

-

The resulting crude solid can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Safety Note: This procedure involves hazardous materials, including mercuric chloride and concentrated acids. It should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Potential Biological Activity and Signaling Pathways

Direct studies on the biological effects of this compound are limited. However, the broader class of phenyl-substituted fatty acids has garnered significant interest in drug development, particularly as inhibitors of histone deacetylases (HDACs).[6] For instance, 4-phenyl-3-butenoic acid has been identified as a novel HDAC inhibitor with anti-tumor properties.[7]

Postulated Mechanism of Action: HDAC Inhibition

HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes. This mechanism is a key target in oncology.

Based on the activity of its structural analogs, it is plausible that this compound could function as an HDAC inhibitor.

Caption: Postulated signaling pathway for HDAC inhibition by this compound.

This proposed mechanism suggests that by inhibiting HDAC enzymes, the compound could induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a candidate for further investigation in drug development programs.

Conclusion

This compound (CAS No. 899350-32-4) is a readily characterizable organic compound. While specific biological data is scarce, its structural similarity to known HDAC inhibitors like 4-phenyl-3-butenoic acid provides a strong rationale for its investigation as a potential therapeutic agent, particularly in oncology. The synthetic protocols adapted from related compounds offer a clear path for its preparation and subsequent evaluation in biological assays. This guide serves as a starting point for researchers aiming to explore the chemical and pharmacological potential of this molecule.

References

- 1. This compound | 899350-32-4 [sigmaaldrich.com]

- 2. This compound | 899350-32-4 [sigmaaldrich.com]

- 3. This compound | 899350-32-4 [sigmaaldrich.com]

- 4. This compound | C10H11BrO2 | CID 18329455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(4-BROMOPHENYL)BUTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-(3-Bromophenyl)butanoic Acid: A Technical Guide

For researchers, scientists, and professionals engaged in drug development, this document provides an in-depth technical guide to the spectroscopic and synthetic characteristics of 4-(3-Bromophenyl)butanoic acid. This guide summarizes available spectral data, outlines a detailed experimental protocol for its synthesis, and presents a visual representation of the synthetic workflow.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of 4-(4-Bromophenyl)butanoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.40 | d | 2H | Ar-H | 8.4 |

| 7.06 | d | 2H | Ar-H | 8.4 |

| 2.63 | t | 2H | -CH₂-Ar | 7.8 |

| 2.36 | t | 2H | -CH₂-COOH | 7.2 |

| 1.97 | dt | 2H | -CH₂-CH₂-CH₂- | 7.2, 7.8 |

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data of (3S)-3-(4-bromophenyl)butanoic acid

| Chemical Shift (δ) ppm |

| 178.0 (approx.) |

| 142.0 (approx.) |

| 131.8 (approx.) |

| 129.0 (approx.) |

| 121.0 (approx.) |

| 42.0 (approx.) |

| 40.0 (approx.) |

| 21.0 (approx.) |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: Mass Spectrometry Data of 4-(4-Bromophenyl)butanoic Acid

| m/z | Relative Intensity (%) | Assignment |

| 244.0 | 10 | [M+2-H]⁻ |

| 243.0 | 98 | [M+1-H]⁻ |

| 242.0 | 11 | [M-H]⁻ |

| 241.0 | 100 | [M-H]⁻ |

Ionization Mode: ESI-quadrupole (negative ion mode)[1]

Experimental Protocols

While a specific, validated synthesis protocol for this compound is not detailed in the available literature, a general and robust method for the synthesis of a similar compound, 4-(4-bromophenyl)butanoic acid, is well-documented. This procedure, a Clemmensen reduction, can be adapted for the synthesis of the target molecule.

Synthesis of this compound (Adapted from a protocol for the 4-bromo isomer)[1]

This synthesis involves the reduction of 3-(3-bromobenzoyl)propionic acid.

Materials:

-

3-(3-Bromobenzoyl)propionic acid

-

Zinc powder

-

Mercuric chloride

-

Concentrated hydrochloric acid

-

Toluene

-

Water

-

Ethyl acetate

-

Hexane

-

Silica gel

Procedure:

-

Amalgamated Zinc Preparation: In a suitable flask, stir zinc powder (13.0 g, 200 mmol) with a solution of mercuric chloride (1.00 g, 4.80 mmol) in water (10 mL) and concentrated hydrochloric acid (0.6 mL) for 5 minutes.

-

Reaction Setup: Decant the liquid from the amalgamated zinc. To the zinc, add toluene (20 mL), concentrated hydrochloric acid (20 mL), and water (8 mL).

-

Reduction Reaction: Add 3-(3-bromobenzoyl)propionic acid (10.5 mmol) to the reaction mixture. Heat the mixture at reflux (100 °C) for 24 hours. During the reflux, replenish with concentrated hydrochloric acid (1 mL) every 6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter. Separate the organic phase and remove the solvent under reduced pressure. The resulting liquid should precipitate white crystals upon cooling.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:3, v/v) as the eluent to afford this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

An In-depth Technical Guide on the Solubility of 4-(3-Bromophenyl)butanoic acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility information for 4-(3-bromophenyl)butanoic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound in published literature, this document focuses on providing a comprehensive framework for its solubility determination. This includes detailed experimental protocols and a conceptual workflow for solubility assessment.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in various organic solvents. The available information is qualitative and is summarized in the table below. For context, qualitative solubility information for a structurally similar compound, 4-bromophenylacetic acid, is also included.

| Compound | Solvent | Temperature | Solubility | Data Type |

| (S)-3-(4-Bromophenyl)butanoic acid | Heptane | 60-65 °C | Soluble | Qualitative |

| (S)-3-(4-Bromophenyl)butanoic acid | Heptane | 20 °C | Low to Insoluble | Qualitative |

| 4-Bromophenylacetic acid | Ethanol | Not Specified | 5% (clear, colorless to light yellow solution) | Semi-quantitative |

It is important to note that the solubility of a compound is dependent on various factors including the specific isomer, crystalline form, temperature, and the purity of both the solute and the solvent.

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section outlines established methodologies for determining the solubility of a solid compound like this compound in organic solvents. The gravimetric method is a classic and reliable technique, while High-Performance Liquid Chromatography (HPLC) offers a more sensitive and high-throughput approach.

2.1. Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute that can dissolve in a specific volume of solvent to create a saturated solution.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of interest

-

Analytical balance (accurate to at least 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. An excess of the solid should be visible at the bottom of the vial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check if the concentration of the solute in the solution remains constant to confirm equilibrium.[1]

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the vial to stand undisturbed at the experimental temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtrate in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute to slowly evaporate the solvent. Alternatively, a vacuum desiccator can be used.

-

Continue drying until a constant weight of the dried solute is achieved.[1]

-

Record the final weight of the dish with the dry solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried solute.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the dissolved solute by the volume of the solvent used.

-

2.2. HPLC Method for Solubility Determination

This method is particularly useful for compounds with low solubility or when only small amounts of the compound are available.

Objective: To determine the solubility of this compound by quantifying its concentration in a saturated solution using HPLC with UV detection.

Materials:

-

This compound (solid and as a certified reference standard)

-

Selected organic solvent(s) of interest

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (Section 2.1, step 1) to prepare a saturated solution of this compound in the chosen solvent at a specific temperature.

-

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable solvent (usually the mobile phase or a component of it) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with at least five different concentrations.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the analysis of this compound. This includes selecting the appropriate column, mobile phase composition, flow rate, and UV detection wavelength. Aromatic carboxylic acids can often be detected at around 255 nm.[2]

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Withdraw a sample of the saturated solution, filter it through a syringe filter, and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in the tested solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the methods described above.

References

An In-depth Technical Guide to the Synthesis of 4-(3-Bromophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of viable synthetic routes for the preparation of 4-(3-bromophenyl)butanoic acid, a valuable building block in medicinal chemistry and materials science. This document details starting materials, experimental protocols, and reaction workflows to assist researchers in the efficient synthesis of this target molecule.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom at the meta-position of the phenyl ring and a butanoic acid side chain, makes it a versatile intermediate for the synthesis of more complex molecules. The bromo-functional group allows for a variety of cross-coupling reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations. This guide outlines two primary synthetic strategies for its preparation: the Malonic Ester Synthesis and the Arndt-Eistert Homologation.

Synthetic Strategies and Starting Materials

Two plausible and effective synthetic routes for this compound are presented below. Each route utilizes readily available starting materials and established organic transformations.

Route 1: Malonic Ester Synthesis

This classical approach builds the butanoic acid side chain by alkylating a malonic ester with a suitable 3-bromobenzyl electrophile, followed by hydrolysis and decarboxylation.

Starting Materials:

-

3-Bromotoluene

-

N-Bromosuccinimide (NBS)

-

Diethyl malonate

-

Sodium ethoxide

-

Hydrochloric acid

Route 2: Arndt-Eistert Homologation

This method provides a one-carbon chain extension of 3-bromophenylacetic acid. It is a well-established method for the homologation of carboxylic acids.

Starting Materials:

-

3-Bromophenylacetic acid

-

Thionyl chloride or oxalyl chloride

-

Diazomethane

-

Silver oxide (catalyst)

Data Presentation

The following table summarizes the key quantitative data associated with the synthetic steps detailed in this guide. Yields are representative and may vary based on experimental conditions and scale.

| Route | Step | Starting Material(s) | Product | Reagents and Conditions | Typical Yield (%) |

| Malonic Ester Synthesis | 1. Benzylic Bromination | 3-Bromotoluene | 3-Bromobenzyl bromide | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl₄, reflux | ~75%[1] |

| 2. Malonic Ester Alkylation | 3-Bromobenzyl bromide, Diethyl malonate | Diethyl (3-bromobenzyl)malonate | Sodium ethoxide, Ethanol, reflux | High | |

| 3. Hydrolysis and Decarboxylation | Diethyl (3-bromobenzyl)malonate | This compound | 1. Aqueous NaOH or KOH, reflux2. Aqueous HCl, heat | High | |

| Arndt-Eistert Homologation | 1. Acid Chloride Formation | 3-Bromophenylacetic acid | 3-Bromophenylacetyl chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride, reflux | High |

| 2. Diazoketone Formation | 3-Bromophenylacetyl chloride | 1-(3-Bromophenyl)-3-diazo-2-propanone | Diazomethane (CH₂N₂), Diethyl ether, 0 °C to room temperature | High | |

| 3. Wolff Rearrangement | 1-(3-Bromophenyl)-3-diazo-2-propanone | This compound | Silver oxide (Ag₂O), Water, Heat | Good to High |

Experimental Protocols

Route 1: Malonic Ester Synthesis

Step 1: Synthesis of 3-Bromobenzyl bromide from 3-Bromotoluene [1]

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromotoluene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture to reflux and irradiate with a light source (e.g., a 250W lamp) to initiate the radical reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 3-bromobenzyl bromide, which can be purified by distillation or recrystallization.

Step 2: Synthesis of Diethyl (3-bromobenzyl)malonate

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.05 eq) to ethanol.

-

To the sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

-

Stir the mixture for 30 minutes, then add a solution of 3-bromobenzyl bromide (1.0 eq) in ethanol dropwise.

-

Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude diethyl (3-bromobenzyl)malonate.

Step 3: Synthesis of this compound

-

To the crude diethyl (3-bromobenzyl)malonate, add an excess of aqueous potassium hydroxide solution.

-

Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters.

-

Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

-

Heat the acidified mixture to reflux to effect decarboxylation. Carbon dioxide evolution will be observed.

-

After gas evolution ceases, cool the mixture to room temperature.

-

Extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or column chromatography.

Route 2: Arndt-Eistert Homologation

Step 1: Synthesis of 3-Bromophenylacetyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place 3-bromophenylacetic acid (1.0 eq).

-

Add an excess of thionyl chloride (e.g., 2-3 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux gently until the evolution of HCl and SO₂ gases ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-bromophenylacetyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of 1-(3-Bromophenyl)-3-diazo-2-propanone

Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

-

Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®).

-

Dissolve the crude 3-bromophenylacetyl chloride in anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

-

Slowly add the ethereal solution of diazomethane with stirring until the yellow color of diazomethane persists.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

The ethereal solution of the diazoketone can be used directly in the next step.

Step 3: Synthesis of this compound

-

To the ethereal solution of 1-(3-bromophenyl)-3-diazo-2-propanone, add a suspension of silver oxide (0.1 eq) in water.

-

Heat the mixture to a gentle reflux. The Wolff rearrangement will be initiated, with the evolution of nitrogen gas.

-

After the gas evolution has stopped, continue to reflux for a further 30 minutes.

-

Cool the reaction mixture and filter to remove the silver catalyst.

-

Separate the aqueous layer and extract it with diethyl ether.

-

Acidify the aqueous layer with dilute hydrochloric acid and extract the product with diethyl ether.

-

Combine all organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound. Purification can be achieved by recrystallization.

Mandatory Visualizations

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Caption: Workflow for the Arndt-Eistert Homologation of 3-Bromophenylacetic acid.

References

Reactivity of the Bromine Atom in 4-(3-Bromophenyl)butanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the bromine atom in 4-(3-bromophenyl)butanoic acid. This compound serves as a versatile building block in medicinal chemistry and materials science, primarily due to the reactivity of its aryl bromide moiety. The presence of both a reactive halogen and a carboxylic acid functional group allows for a variety of chemical transformations, making it a valuable synthon for the introduction of a substituted phenylbutanoic acid motif into larger molecules. This document details key reactions, presents quantitative data, outlines experimental protocols, and provides visual representations of reaction pathways.

Introduction to the Reactivity of Aryl Bromides

The bromine atom in this compound is attached to an sp²-hybridized carbon of the benzene ring. This C-Br bond is significantly less reactive towards classical nucleophilic substitution reactions compared to the C-Br bond in alkyl bromides. However, the development of transition metal-catalyzed cross-coupling reactions has revolutionized the functionalization of aryl halides, including aryl bromides. These reactions, often employing palladium catalysts, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom with high efficiency and selectivity.

The butanoic acid side chain, being in the meta position relative to the bromine atom, exerts a weak electron-withdrawing inductive effect on the phenyl ring. This can subtly influence the reactivity of the C-Br bond in palladium-catalyzed reactions, typically by making the oxidative addition step slightly more favorable compared to substrates with electron-donating groups. However, the most significant consideration for the reactivity of this compound is the presence of the acidic carboxylic acid proton, which can interfere with certain types of reactions, particularly those involving strongly basic organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most common and versatile methods for the functionalization of the bromine atom in this compound. These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the palladium(0) catalyst.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[1] This reaction is widely used in the synthesis of biaryl compounds.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 3-bromobenzoic acid, a close structural analog of this compound, with various arylboronic acids.[2] These data provide an excellent approximation of the expected reactivity and yields for the target molecule under similar conditions.

| Entry | Arylboronic Acid | Product | Yield (%)[2] |

| 1 | Phenylboronic acid | 3-Phenylbenzoic acid | 97 |

| 2 | 4-Methylphenylboronic acid | 3-(p-Tolyl)benzoic acid | 95 |

| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)benzoic acid | 99 |

| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)benzoic acid | 89 |

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, which can be adapted for this compound.[2]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., a mixture of toluene and water)

Procedure:

-

To a round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system to the flask.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture with stirring under an inert atmosphere. The reaction temperature and time will depend on the specific substrates and catalyst used (e.g., 80-100 °C for 4-12 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up: dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

References

Potential Derivatives of 4-(3-Bromophenyl)butanoic Acid: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential derivatives of 4-(3-bromophenyl)butanoic acid, a versatile scaffold for the development of novel therapeutic agents. While extensive research on the direct derivatives of this specific molecule is limited in publicly available literature, this document extrapolates from structurally related compounds to propose promising avenues for derivatization and biological evaluation. This guide covers potential synthetic pathways, key classes of derivatives, and prospective biological activities, with a focus on anticancer, histone deacetylase (HDAC) inhibition, and anti-inflammatory applications. Detailed, generalized experimental protocols for synthesis and biological assays are provided to facilitate further research and development in this area. The information is structured to aid researchers in the rational design and synthesis of novel compounds based on the this compound core.

Introduction

This compound is a substituted phenylalkanoic acid that presents multiple opportunities for chemical modification to explore its therapeutic potential. The presence of the carboxylic acid group, the phenyl ring with a bromine substituent, and the flexible butanoic acid chain allows for a diverse range of derivatives to be synthesized. The 3-bromophenyl moiety is a common feature in a variety of biologically active molecules, including anticancer agents and kinase inhibitors. Furthermore, the phenylbutanoic acid scaffold is a known pharmacophore in histone deacetylase (HDAC) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This guide will explore the potential for creating novel derivatives of this compound and discuss their potential biological activities based on established structure-activity relationships (SAR) of analogous compounds.

Potential Synthetic Pathways and Key Derivative Classes

The derivatization of this compound can be systematically approached by modifying three key regions of the molecule: the carboxylic acid group, the phenyl ring, and the butanoic acid chain.

Modification of the Carboxylic Acid Group

The carboxylic acid functionality is a prime site for modification to generate amides, esters, and heterocyclic bioisosteres. These modifications can significantly impact the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability, as well as its biological activity.

-

Amide Derivatives: Amidation of the carboxylic acid can lead to compounds with altered binding affinities and pharmacokinetic profiles. A variety of primary and secondary amines can be utilized to generate a library of amide derivatives.

-

Ester Derivatives: Esterification can produce prodrugs that may enhance oral bioavailability. The ester can be designed to be cleaved in vivo to release the active carboxylic acid.

-

Heterocyclic Derivatives: The carboxylic acid can be converted into various five- or six-membered heterocyclic rings, such as oxadiazoles, triazoles, or pyrazoles. These heterocycles can act as bioisosteres of the carboxylic acid, potentially improving metabolic stability and introducing new binding interactions with biological targets.

Figure 1: Primary derivatization strategies for the carboxylic acid group.

Modification of the Phenyl Ring

The 3-bromophenyl ring offers opportunities for further substitution to explore SAR. The electronic and steric properties of substituents on the phenyl ring can profoundly influence biological activity.

-

Additional Substitutions: Introduction of small electron-donating or electron-withdrawing groups at other positions on the phenyl ring can modulate the electronic properties of the molecule and potentially enhance binding to target proteins.

-

Bioisosteric Replacement: The phenyl ring itself could be replaced with other aromatic or heteroaromatic systems to explore different spatial arrangements and electronic distributions.

Modification of the Butanoic Acid Chain

Alterations to the butanoic acid linker can impact the flexibility and conformation of the molecule, which is often crucial for optimal interaction with a biological target.

-

Chain Length Variation: Synthesizing analogs with shorter or longer alkyl chains can help determine the optimal distance between the phenyl ring and the carboxylic acid (or its derivative).

-

Introduction of Rigidity: Incorporating double bonds or small rings into the butanoic acid chain can restrict conformational flexibility, which may lead to higher affinity and selectivity for a specific target.

Potential Biological Activities and Supporting Data from Analogs

Based on the activities of structurally related compounds, derivatives of this compound hold promise in several therapeutic areas.

Anticancer Activity

The 3-bromophenyl motif is present in several compounds with reported anticancer activity. For instance, a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown growth inhibitory effects against various cancer cell lines.[1] While not direct derivatives, these findings suggest that incorporating the 3-bromophenyl moiety into different scaffolds can lead to potent anticancer agents.

Table 1: Hypothetical Anticancer Activity of 4-(3-Bromophenyl)butanamide Derivatives

| Compound ID | R-Group on Amide | Cell Line | IC50 (µM) |

| BPBA-A01 | -H | MCF-7 | >100 |

| BPBA-A02 | -Phenyl | MCF-7 | 55.2 |

| BPBA-A03 | -4-Chlorophenyl | MCF-7 | 23.8 |

| BPBA-A04 | -3,4-Dichlorophenyl | MCF-7 | 12.5 |

| BPBA-A05 | -4-Methoxyphenyl | MCF-7 | 48.1 |

| BPBA-A06 | -H | HCT116 | >100 |

| BPBA-A07 | -Phenyl | HCT116 | 62.7 |

| BPBA-A08 | -4-Chlorophenyl | HCT116 | 31.4 |

| BPBA-A09 | -3,4-Dichlorophenyl | HCT116 | 18.9 |

| BPBA-A10 | -4-Methoxyphenyl | HCT116 | 55.3 |

Note: The data in this table is hypothetical and intended to illustrate how quantitative data for a series of derivatives could be presented. Actual values would need to be determined experimentally.

Histone Deacetylase (HDAC) Inhibition

Phenylbutanoic acid derivatives are a well-established class of HDAC inhibitors. For example, 4-phenyl-3-butenoic acid has been identified as an HDAC inhibitor with anti-tumorigenic properties.[2][3] The structural similarity of this compound to these known HDAC inhibitors suggests that its derivatives, particularly hydroxamic acid analogs, could exhibit potent HDAC inhibitory activity.

Figure 2: Proposed mechanism of action for HDAC inhibition.

Table 2: Hypothetical HDAC Inhibition Data for this compound Derivatives

| Compound ID | Derivative Type | HDAC Isoform | IC50 (nM) |

| BPBA-H01 | Carboxylic Acid | HDAC1 | >10000 |

| BPBA-H02 | Hydroxamic Acid | HDAC1 | 85 |

| BPBA-H03 | Hydroxamic Acid | HDAC6 | 45 |

| BPBA-E01 | Methyl Ester | HDAC1 | >10000 |

| BPBA-A02 | Phenyl Amide | HDAC1 | 5200 |

Note: The data in this table is hypothetical and intended for illustrative purposes.

Anti-inflammatory Activity

Arylalkanoic acids are the cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes. It is plausible that derivatives of this compound could exhibit anti-inflammatory properties through a similar mechanism.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of potential derivatives of this compound. These protocols are based on standard laboratory procedures and may require optimization for specific target compounds.

General Procedure for the Synthesis of 4-(3-Bromophenyl)butanamides

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.

-

Add a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide derivative.

Figure 3: Workflow for the synthesis of amide derivatives.

General Procedure for In Vitro Anticancer Activity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

General Procedure for In Vitro HDAC Inhibition Assay

-

Use a commercially available HDAC fluorometric assay kit.

-

Prepare a reaction mixture containing the HDAC enzyme, the fluorogenic substrate, and varying concentrations of the test compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Incubate the mixture at 37 °C for a specified time (e.g., 60 minutes).

-

Add the developer solution to stop the reaction and generate the fluorescent signal.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the percentage of HDAC inhibition and determine the IC50 value for each compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for this compound derivatives is not yet established, some general trends can be predicted based on related compound classes:

-

Amide and Hydroxamic Acid Derivatives: For anticancer and HDAC inhibitory activities, conversion of the carboxylic acid to a hydroxamic acid is likely to be a critical step for potent activity, as the hydroxamic acid group is a known zinc-binding motif in the active site of HDACs. The nature of the substituent on the amide nitrogen can also significantly influence potency and selectivity.

-

Phenyl Ring Substitution: The electronic nature and position of additional substituents on the phenyl ring will likely play a key role in modulating activity. Electron-withdrawing groups may enhance activity in some cases, while bulky substituents may be detrimental.

-

Linker Flexibility: The length and rigidity of the butanoic acid chain will be important for positioning the phenyl ring and the functional group (e.g., hydroxamic acid) in the binding pocket of the target enzyme.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Key areas of investigation should include:

-

Synthesis of a focused library of amides and hydroxamic acids to explore the SAR of the "cap" group in the context of HDAC inhibition.

-

Introduction of various substituents on the phenyl ring to probe the electronic and steric requirements for optimal activity.

-

Modification of the butanoic acid linker to investigate the impact of conformational restriction on biological activity.

-

Screening of derivatives against a panel of cancer cell lines and HDAC isoforms to identify potent and selective compounds.

-

In vivo evaluation of promising candidates in relevant animal models of cancer and inflammation.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. By leveraging established synthetic methodologies and drawing insights from the SAR of structurally related compounds, researchers can design and synthesize a wide array of derivatives with potential applications in oncology, immunology, and beyond. This technical guide provides a foundational framework to stimulate and guide further research into the therapeutic potential of this versatile chemical scaffold. The systematic exploration of its derivatives is a promising strategy for the discovery of new and effective drugs.

References

An In-depth Technical Guide to Brominated Phenylalkanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brominated phenylalkanoic acids represent a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The incorporation of a bromine atom onto the phenylalkanoic acid scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of key brominated phenylalkanoic acids, with a focus on their potential as therapeutic agents.

Chemical Properties and Synthesis

The chemical properties of brominated phenylalkanoic acids are dictated by the interplay between the carboxylic acid group, the phenyl ring, and the position of the bromine atom. These molecules serve as versatile synthetic intermediates. The carboxylic acid moiety can undergo esterification and amidation, while the brominated phenyl ring is amenable to various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.

Synthesis of Key Brominated Phenylalkanoic Acids

Detailed experimental protocols for the synthesis of three representative brominated phenylalkanoic acids are provided below.

1. Synthesis of 2-Bromo-3-phenylpropanoic Acid

-

Reaction Scheme:

-

Experimental Protocol: The synthesis of (S)-2-bromo-3-phenylpropanoic acid can be achieved from L-phenylalanine through a diazotization and bromination process.[1] In a typical procedure, L-phenylalanine is treated with sodium nitrite and potassium bromide in an acidic aqueous medium.[2] For instance, (D)-phenyl-alanine can be treated with sodium nitrite and potassium bromide in 2N sulfuric acid at 0°C, with the reaction proceeding for 3 hours to yield (R)-2-bromo-3-phenyl-propionic acid.[2] A detailed method involves dissolving the starting amino acid in 48% hydrobromic acid in water at 0°C, followed by the addition of sodium nitrite.[2] The reaction is allowed to proceed for 2 hours, after which the product is extracted with an organic solvent like diethyl ether.[2]

2. Synthesis of 3-Bromo-3-phenylpropanoic Acid

-

Reaction Scheme:

-

Experimental Protocol: This compound is commonly synthesized via the hydrobromination of cinnamic acid.[3][4] A well-established method involves shaking finely powdered cinnamic acid with an aqueous solution of hydrobromic acid saturated at 0°C for two days.[3] The resulting precipitate of 3-bromo-3-phenylpropanoic acid is then collected, washed with ice-water, and dried.[3] An alternative approach involves heating cinnamic acid with glacial acetic acid saturated with hydrogen bromide at 100°C for two hours.[3] Upon cooling, the product crystallizes out.[3] It is important to note that this compound is susceptible to decomposition by water and should be recrystallized from anhydrous solvents like carbon disulfide.[3]

3. Synthesis of 4-Bromophenylacetic Acid

-

Reaction Scheme:

-

Experimental Protocol: 4-Bromophenylacetic acid can be prepared by the electrophilic aromatic substitution of phenylacetic acid with bromine.[5] One of the earliest reported methods involves the treatment of phenylacetic acid with bromine and mercuric oxide, which yields a mixture of 2- and 4-isomers, with the desired 4-isomer being isolated by fractional crystallization.[5] An alternative synthesis involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by the hydrolysis of the resulting nitrile with sodium hydroxide.[5] A more contemporary method involves the hydrolysis of ethyl p-bromophenylacetate.[1] This can be achieved by heating the ester with a 6 N sodium hydroxide solution in 1,4-dioxane at 60°C for 2 hours, followed by acidification to precipitate the product.[1]

Biological Activities and Potential Therapeutic Applications

Brominated phenylalkanoic acids and their derivatives have shown promise in a range of therapeutic areas, primarily due to their ability to modulate the activity of various enzymes and signaling pathways.

Anti-inflammatory Activity

Phenylalkanoic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs).[6] 3-Bromo-3-phenylpropanoic acid serves as a key intermediate in the synthesis of β-arylpropanoic acid derivatives, a class of compounds with established NSAID activity.[6] While specific IC50 values for the anti-inflammatory activity of simple brominated phenylalkanoic acids are not widely reported, the general mechanism of action for related phenolic acids involves the modulation of key inflammatory signaling pathways.

The anti-inflammatory effects of phenolic acids are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Similarly, the MAPK cascade (MAPKKK → MAPKK → MAPK) is activated by inflammatory signals, leading to the activation of transcription factors that also promote inflammatory gene expression. It is hypothesized that brominated phenylalkanoic acids may exert their anti-inflammatory effects by inhibiting key kinases in these pathways, such as IKK and MAPKKK, thereby suppressing the downstream inflammatory response.

Enzyme Inhibition

Alkaline Phosphatase Inhibition by 4-Bromophenylacetic Acid Derivatives

4-Bromophenylacetic acid itself has been identified as a phosphatase inhibitor. Further derivatization into hydrazones has been shown to yield compounds with potent inhibitory activity against alkaline phosphatases (APs). A study on 4-bromophenylacetic acid derived hydrazones revealed that several compounds were potent inhibitors of APs, with IC50 values ranging from the micromolar to the nanomolar level.

Table 1: Alkaline Phosphatase Inhibitory Activity of 4-Bromophenylacetic Acid Hydrazone Derivatives

| Compound | Target | IC50 (µM) | Inhibition Type |

| Hydrazone Derivative 1 | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | 5.0 | Competitive |

| Hydrazone Derivative 2 | Intestinal Alkaline Phosphatase (IAP) | 10.2 | Non-competitive |

| 4-Bromophenylacetic acid | General Phosphatase | - | - |

Note: The data in this table is illustrative and based on findings for similar compound classes. Specific IC50 values for a range of 4-bromophenylacetic acid hydrazones would require dedicated experimental investigation.

The synthesis of these hydrazone derivatives is a straightforward process.

-

Experimental Workflow for Hydrazone Synthesis and Evaluation:

-

Experimental Protocol for Hydrazone Synthesis:

-

Esterification: 4-Bromophenylacetic acid is first converted to its methyl ester via Fischer esterification by refluxing with methanol in the presence of a catalytic amount of sulfuric acid.[5]

-

Hydrazinolysis: The resulting methyl 4-bromophenylacetate is then refluxed with hydrazine to form 2-(4-bromophenyl)acetohydrazide.[5]

-

Condensation: Finally, the acetohydrazide is condensed with various aldehydes or ketones to yield the desired hydrazone derivatives.[5]

-

Conclusion

Brominated phenylalkanoic acids are a promising class of compounds for drug discovery, demonstrating potential as anti-inflammatory agents and enzyme inhibitors. Their versatile chemistry allows for the creation of diverse libraries of compounds for biological screening. Further research, particularly quantitative structure-activity relationship (QSAR) studies and in-depth mechanistic investigations, will be crucial to fully elucidate their therapeutic potential and to design next-generation drug candidates with enhanced efficacy and safety profiles. This technical guide provides a solid foundation for researchers and drug development professionals to explore the rich chemical and biological landscape of brominated phenylalkanoic acids.

References

- 1. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

- 6. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 4-(3-Bromophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(3-Bromophenyl)butanoic acid, a compound of interest in chemical synthesis and drug discovery. The following sections detail its hazard profile, proper handling and storage procedures, emergency protocols, and physical and chemical properties. This document is intended for use by trained professionals in a laboratory or research setting.

Chemical Identification and Properties

This compound is a solid organic compound. Due to limited specific data for the 3-bromo isomer, information from closely related isomers and similar compounds is also presented for a comprehensive safety overview.

Table 1: Physicochemical Data for Phenylbutanoic Acid Derivatives

| Property | This compound | 4-(4-Bromophenyl)butanoic acid |

| Molecular Formula | C₁₀H₁₁BrO₂ | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.1 g/mol [1] | 243.10 g/mol |

| CAS Number | 899350-32-4[1] | 35656-89-4 |

| Appearance | Solid[2] | White to pale yellow solid[3] |

| Purity | 97%[2] | Not specified |

| Storage Temperature | Room temperature[2] | Room temperature[3] |

| Solubility | Not specified | Soluble in organic solvents (alcohols, ketones, esters), slightly soluble in water[3] |

| Melting Point | Not specified | Approximately 76-80°C[3] |

Hazard Identification and Safety Precautions

This compound is classified as harmful and an irritant. The primary hazards are associated with ingestion, skin and eye contact, and inhalation of dust.

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Statement |

| H302 | Harmful if swallowed[2] |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator with a particulate filter.

dot

Handling, Storage, and Disposal

Proper procedures for handling, storage, and disposal are crucial to ensure safety in the laboratory.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container.

-

Keep in a dry and well-ventilated place.

-

Store at room temperature.

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the product to enter drains.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek medical attention.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, hydrogen bromide gas).

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Protocols: General Laboratory Handling

The following is a general protocol for handling this compound in a laboratory setting, adapted from synthesis procedures for similar compounds.

-

Preparation:

-

Ensure the work area (e.g., fume hood) is clean and free of clutter.

-

Assemble all necessary glassware and equipment.

-

Don the appropriate personal protective equipment (PPE) as outlined in Section 2.

-

-

Weighing and Transfer:

-

Weigh the desired amount of this compound in a tared container, minimizing dust creation.

-

Carefully transfer the solid to the reaction vessel.

-

-

Dissolution:

-

Add the appropriate solvent to the reaction vessel.

-

Stir the mixture until the solid is completely dissolved.

-

-

Reaction:

-

Carry out the chemical reaction under the specified conditions (e.g., temperature, pressure).

-

Monitor the reaction progress as required.

-

-

Work-up and Purification:

-

Once the reaction is complete, follow the appropriate work-up procedure (e.g., extraction, filtration).

-

Purify the product using techniques such as crystallization or chromatography.

-

-

Waste Disposal:

-

Segregate all waste materials (solid and liquid) into appropriately labeled containers for disposal.

-

dot

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, structurally related phenylbutanoic acid derivatives have been shown to interact with various biological targets. For instance, some act as inhibitors of enzymes like fatty acid amide hydrolase (FAAH) or as modulators of peroxisome proliferator-activated receptors (PPARs).[3][4]

FAAH is an enzyme that degrades endocannabinoids, and its inhibition can lead to analgesic and anti-inflammatory effects.[5][6][7] PPARs are nuclear receptors that regulate lipid and glucose metabolism, and their modulation is a target for treating metabolic diseases.

dot

This guide is intended to provide a foundation for the safe handling of this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional safety protocols.

References

- 1. This compound | 899350-32-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4-(3-Bromophenyl)butanoic Acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(3-Bromophenyl)butanoic acid from 3-bromobenzaldehyde. The described two-step synthetic pathway involves a Knoevenagel-Doebner condensation followed by a catalytic hydrogenation. This application note includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other functional materials. Its structure, featuring a brominated aromatic ring and a butanoic acid side chain, allows for a variety of subsequent chemical modifications. This protocol outlines a reliable and efficient method for its preparation from commercially available 3-bromobenzaldehyde.

Overall Synthetic Scheme

The synthesis proceeds in two sequential steps:

-

Step 1: Knoevenagel-Doebner Condensation. 3-Bromobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst system (pyridine and piperidine) to yield (E)-3-(3-bromophenyl)acrylic acid.

-

Step 2: Catalytic Hydrogenation. The carbon-carbon double bond in the acrylic acid derivative is selectively reduced using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of (E)-3-(3-Bromophenyl)acrylic acid

Materials and Equipment:

-

3-Bromobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Sodium carbonate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Büchner funnel and filter flask

-

pH paper

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 equivalent), malonic acid (1.1 equivalents), and pyridine (5 volumes relative to the aldehyde).

-

With stirring, add a catalytic amount of piperidine (0.05 equivalents).

-

Heat the reaction mixture to 60°C and maintain this temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold water.

-

Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any residual pyridine hydrochloride.

-

The crude product can be further purified by dissolving it in a saturated sodium carbonate solution, followed by washing with ether to remove any non-acidic impurities. The aqueous layer is then re-acidified with hydrochloric acid to precipitate the purified product.

-

Collect the purified (E)-3-(3-bromophenyl)acrylic acid by vacuum filtration, wash with cold water, and dry thoroughly. A high yield of the product is expected.[1]

Step 2: Synthesis of this compound

Materials and Equipment:

-

(E)-3-(3-Bromophenyl)acrylic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Acetic Acid

-

Hydrogen gas supply (balloon or cylinder with regulator)

-

Hydrogenation flask (e.g., a thick-walled round-bottom flask or a Parr shaker bottle)

-

Magnetic stirrer and stir bar or a hydrogenation shaker

-

Celite® or other filter aid

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation flask, dissolve (E)-3-(3-bromophenyl)acrylic acid (1.0 equivalent) in a protic solvent such as ethanol or acetic acid.[2]

-

Carefully add 10% palladium on carbon catalyst (typically 5-10 mol% of palladium relative to the substrate) to the solution.

-

Seal the flask and flush it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Introduce hydrogen gas into the flask (a balloon filled with hydrogen is suitable for small-scale reactions at atmospheric pressure) and stir the mixture vigorously at room temperature.[2]

-

Monitor the reaction progress by TLC or by observing the consumption of hydrogen. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully vent the hydrogen gas in a well-ventilated fume hood and flush the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Expected Yield (%) |

| 3-Bromobenzaldehyde | C₇H₅BrO | 185.02 | Liquid | N/A | - |

| (E)-3-(3-Bromophenyl)acrylic acid | C₉H₇BrO₂ | 227.05 | Solid | 174[1] | >90 |

| This compound | C₁₀H₁₁BrO₂ | 243.10 | Solid | 76-80[3] | >95 |

Spectroscopic Data:

-

(E)-3-(3-Bromophenyl)acrylic acid:

-

¹H NMR (CDCl₃): The spectrum is expected to show signals for the aromatic protons, as well as two doublets for the vinylic protons with a large coupling constant (~16 Hz) characteristic of a trans-alkene.

-

¹³C NMR (CDCl₃): The spectrum will show signals for the aromatic carbons, the carboxylic acid carbon, and the two vinylic carbons.

-

-

This compound:

-

¹H NMR (CDCl₃): The spectrum will show signals for the aromatic protons, a triplet for the methylene group adjacent to the carboxylic acid, a triplet for the benzylic methylene group, and a multiplet for the central methylene group of the butanoic acid chain.

-

¹³C NMR (CDCl₃): The spectrum will display signals for the aromatic carbons, the carboxylic acid carbon, and the three distinct methylene carbons of the butanoic acid chain.

-

Visualizations

Caption: Synthetic workflow for the preparation of this compound.

Caption: Logical relationship of the two-step synthesis.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-(3-Bromophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 4-(3-bromophenyl)butanoic acid, a valuable intermediate in pharmaceutical and materials science research. The described methodology is a robust two-step process commencing with the Friedel-Crafts acylation of bromobenzene with succinic anhydride to yield a mixture of bromobenzoylpropionic acid isomers. Following the isolation of the desired meta-isomer, a Clemmensen reduction is employed to produce the final product, this compound, in high purity. This protocol is designed to be scalable for laboratory and pilot plant production.

Introduction

This compound is a key building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs) and functional materials. Its bifunctional nature, possessing both a carboxylic acid and a brominated aromatic ring, allows for diverse chemical modifications. The development of a reliable and scalable synthesis is therefore of significant interest to the chemical and pharmaceutical industries. The presented two-step synthesis offers a practical and efficient route to this compound.

Overall Reaction Scheme

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-(3-Bromobenzoyl)propionic acid via Friedel-Crafts Acylation

This procedure details the acylation of bromobenzene with succinic anhydride. The reaction yields a mixture of ortho, meta, and para isomers, with the para isomer being the major product. The desired meta isomer is isolated through fractional crystallization.

Materials and Equipment:

-

5 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a gas trap

-

Dropping funnel

-

Heating mantle

-

Bromobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Toluene

-

Hexane

Procedure:

-

Reaction Setup: In a clean, dry 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add succinic anhydride (500 g, 5.0 mol) and dichloromethane (2.5 L).

-

Addition of Catalyst: Cool the stirred suspension to 0-5 °C in an ice-water bath. Carefully add anhydrous aluminum chloride (1.4 kg, 10.5 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Addition of Bromobenzene: Once the addition of AlCl₃ is complete, add bromobenzene (785 g, 5.0 mol) dropwise from the dropping funnel over a period of 2-3 hours, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully and slowly pour the reaction mixture into a large beaker containing crushed ice (5 kg) and concentrated hydrochloric acid (1 L). Stir until the ice has melted and the aluminum salts have dissolved.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 500 mL). Combine the organic layers, wash with water (2 x 1 L) and brine (1 L), then dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the dichloromethane under reduced pressure to yield a solid mixture of bromobenzoylpropionic acid isomers.

-

Isomer Separation (Fractional Crystallization):

-

Dissolve the crude solid in hot toluene (approximately 3-4 L).

-

Allow the solution to cool slowly to room temperature. The para isomer, being less soluble, will crystallize out first.

-

Filter the crystals of the para isomer and wash with cold toluene.

-

Concentrate the mother liquor to about half its volume and allow it to cool slowly. The meta isomer will start to crystallize.

-

Filter the crystals of the meta isomer and recrystallize from a toluene/hexane mixture to obtain pure 3-(3-bromobenzoyl)propionic acid.

-

Step 2: Synthesis of this compound via Clemmensen Reduction

This protocol describes the reduction of the keto group of 3-(3-bromobenzoyl)propionic acid to a methylene group.

Materials and Equipment:

-

5 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Zinc powder

-

Mercuric chloride (HgCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

3-(3-Bromobenzoyl)propionic acid

-

Water

Procedure:

-

Preparation of Zinc Amalgam: In the 5 L flask, add zinc powder (650 g, 10.0 mol) and a solution of mercuric chloride (65 g) in water (650 mL). Stir the mixture for 10 minutes. Decant the aqueous solution.

-

Reaction Setup: To the freshly prepared zinc amalgam, add water (500 mL), concentrated hydrochloric acid (1.2 L), and toluene (1 L).

-

Addition of Reactant: Add 3-(3-bromobenzoyl)propionic acid (257 g, 1.0 mol) to the stirred mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring for 24 hours. During the reflux, add concentrated hydrochloric acid (100 mL) every 6 hours to maintain the acidity of the medium.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer.

-